1-Phenyl-cyclopropylamine

Übersicht

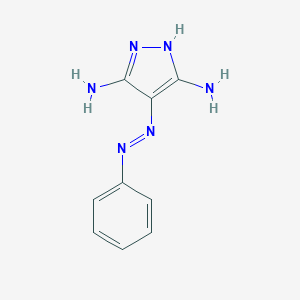

Beschreibung

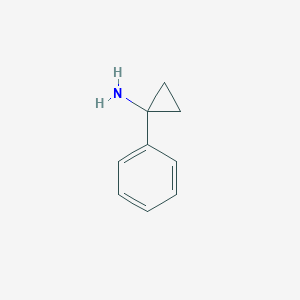

1-Phenyl-cyclopropylamine is a chemical compound with the molecular formula C9H11N . It is also known by other names such as 1-phenylcyclopropanamine and 1-phenylcyclopropan-1-amine .

Synthesis Analysis

The synthesis of 1-substituted cyclopropylamines, which includes 1-Phenyl-cyclopropylamine, has been described in several studies. A novel approach involves phosphine-catalyzed formal tertiary C sp3 –H amination of cyclopropanes . Another method uses ketone zinc/copper homoenolates as electrophiles in the synthesis of 1- and 1,2-substituted cyclopropylamines .Molecular Structure Analysis

The molecular structure of 1-Phenyl-cyclopropylamine consists of a cyclopropylamine group attached to a phenyl group . The exact mass of the molecule is 133.089149355 g/mol .Chemical Reactions Analysis

Cyclopropanes, including 1-Phenyl-cyclopropylamine, are involved in various chemical reactions. For instance, cyclopropanation techniques have been widely used in the synthesis of various unique cyclopropane natural products . Another study reported the use of 1-aryl cyclopropyltrifluoroborate in a cross-coupling reaction with 4-bromoacetophenone under a dual Ni/Ir-catalyzed system .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Phenyl-cyclopropylamine include a molecular weight of 133.19 g/mol and a topological polar surface area of 26 Ų . Other properties such as boiling point, vapour pressure, and enthalpy of vaporization are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inactivation : 1-Phenyl-cyclopropylamine is a mechanism-based inactivator of mitochondrial monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. It causes irreversible inactivation of MAO through a mechanism involving its strained cyclopropyl ring. This property is significant for understanding the enzyme's functionality and for potential therapeutic applications in conditions influenced by MAO activity, such as depression and Parkinson’s disease (Silverman & Zieske, 1985).

Electrochemical Oxidation Studies : The electrochemical oxidation of cyclopropylamine derivatives, including 1-Phenyl-cyclopropylamine, is studied to understand the mechanistic aspects of one-electron oxidations of cyclic tertiary allylamines. This research is relevant for investigating the generation of reactive metabolites in enzyme-catalyzed oxidations (Castagnoli et al., 2008).

Role in Methylamine Dehydrogenase Mechanism : Cyclopropylamine acts as a mechanism-based inhibitor of methylamine dehydrogenase (MADH), highlighting its potential role in enzyme mechanisms. This study suggests a novel role for a phenylalanine residue in the enzyme mechanism (Sun & Davidson, 2002).

Synthesis of Labeled Derivatives : The synthesis of labeled N-cyclopropylamine tetrahydropyridine derivatives, including 1-Phenyl-cyclopropylamine, is important for studies in Monoamine Oxidase (MAO) and Cytochrome P450 enzymes mechanisms. This highlights its role in facilitating understanding of enzyme mechanisms and drug interactions (Kuttab & Mabic, 2002).

Oxidative Reactions and Organic Synthesis : The oxidation of 1-Phenyl-cyclopropylamine with lead tetraacetate produces benzonitrile and ethylene, indicating its use in organic synthesis and the study of reaction mechanisms involving cyclopropylamines (Hiyama et al., 1975).

Synthesis from Aryl Cyanides : The preparation of 1-Aryl-substituted primary cyclopropylamines, including 1-Phenyl-cyclopropylamine, from aromatic nitriles demonstrates its relevance in organic synthesis, offering a convenient method for preparing such compounds (Wiedemann et al., 2003).

Palladium-Catalyzed C–N Bond Formation : The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation, where 1-Phenyl-cyclopropylamine is a product, is an example of advanced synthetic techniques in organic chemistry, broadening the scope of cyclopropylamine derivatives' preparation (Cui & Loeppky, 2001).

Wirkmechanismus

Target of Action

1-Phenyl-cyclopropylamine, also known as 1-phenylcyclopropanamine, is a biochemical used in proteomics research . It has been identified as an irreversible inhibitor of the histone demethylase KDM1A . KDM1A is a key enzyme involved in the regulation of gene expression through its role in histone demethylation, a process that modulates the structure of chromatin and thus influences gene transcription.

Mode of Action

It is known that the compound forms a covalent bond with the enzyme, leading to its irreversible inhibition . This prevents KDM1A from carrying out its normal function of removing methyl groups from histones, which can result in altered gene expression.

Biochemical Pathways

The inhibition of KDM1A by 1-Phenyl-cyclopropylamine impacts the biochemical pathways involved in gene expression. Histone methylation is a key process in the regulation of gene transcription, and by inhibiting the demethylation process, 1-Phenyl-cyclopropylamine can potentially alter the expression of genes regulated by KDM1A .

Pharmacokinetics

It is known that the compound is a liquid at room temperature and has a predicted boiling point of 21140° C . Its density is predicted to be 1.08 g/mL

Action Environment

The action of 1-Phenyl-cyclopropylamine can be influenced by various environmental factors. For example, the compound should be stored under inert gas at 2–8 °C . Changes in temperature, pH, or the presence of other chemicals could potentially affect the stability and efficacy of the compound.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-phenylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9(6-7-9)8-4-2-1-3-5-8/h1-5H,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRBDGKUVUVWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50276733 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-cyclopropylamine | |

CAS RN |

41049-53-0 | |

| Record name | 1-Phenyl-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50276733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

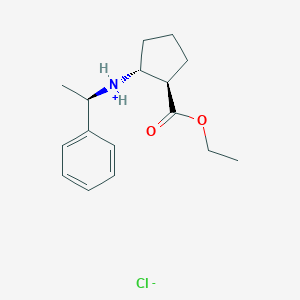

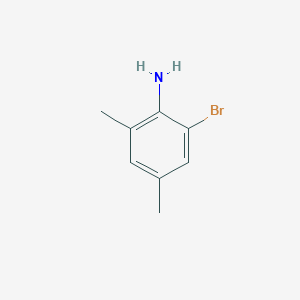

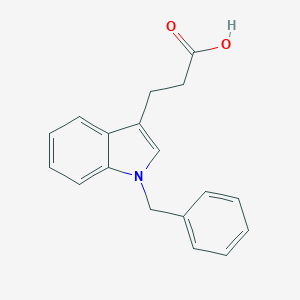

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[acetyl(methyl)amino]phenyl}-5-bromo-2-furamide](/img/structure/B183191.png)

![1-{4-[(4-Chlorobenzyl)oxy]phenyl}ethanone](/img/structure/B183192.png)

![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)